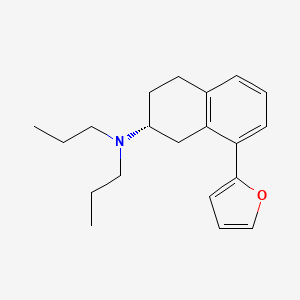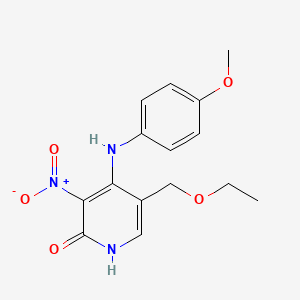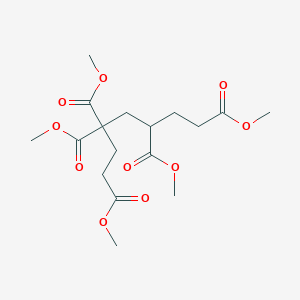![molecular formula C18H9F5Se B12554573 4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl CAS No. 185448-15-1](/img/structure/B12554573.png)
4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl is an organoselenium compound characterized by the presence of a pentafluorophenyl group attached to a selenium atom, which is further connected to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl typically involves the reaction of a biphenyl derivative with a pentafluorophenylselenium reagent. One common method includes the selective iodine/lithium exchange on a pentahalogeno-biphenyl followed by trapping with bis(pentafluorophenyl)disulfide . This reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for 4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The pentafluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the pentafluorophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxides, while substitution reactions can produce various functionalized biphenyl derivatives.
Applications De Recherche Scientifique
4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of the selenium atom. Selenium can form strong bonds with other elements, facilitating the formation of stable compounds. The compound can interact with molecular targets such as enzymes involved in oxidative stress pathways, potentially modulating their activity and providing antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ebselen: A well-known organoselenium compound with antioxidant properties.
Selenocysteine: A naturally occurring amino acid containing selenium.
Selenoxides: Oxidized forms of organoselenium compounds.
Uniqueness
4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl is unique due to the presence of the pentafluorophenyl group, which enhances its reactivity and stability. This makes it particularly useful in synthetic applications where other organoselenium compounds might not be as effective .
Propriétés
Numéro CAS |
185448-15-1 |
|---|---|
Formule moléculaire |
C18H9F5Se |
Poids moléculaire |
399.2 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-(4-phenylphenyl)selanylbenzene |
InChI |
InChI=1S/C18H9F5Se/c19-13-14(20)16(22)18(17(23)15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
SMELRTDHNXWBLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Se]C3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)


![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)







